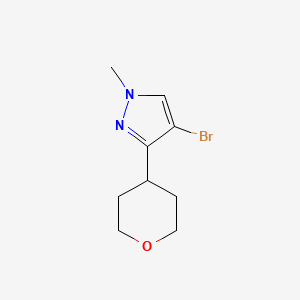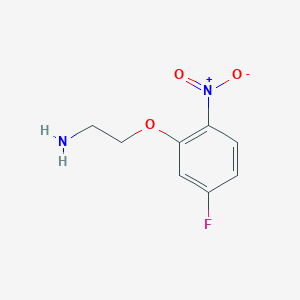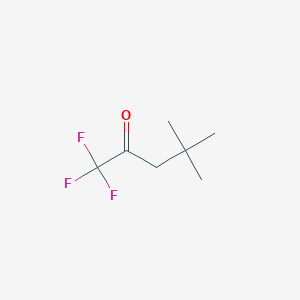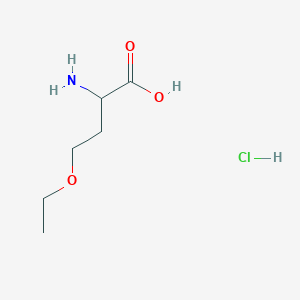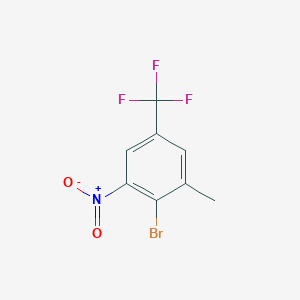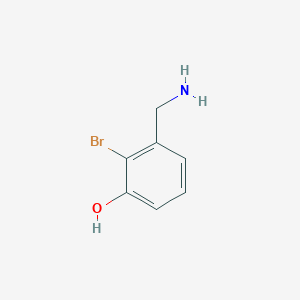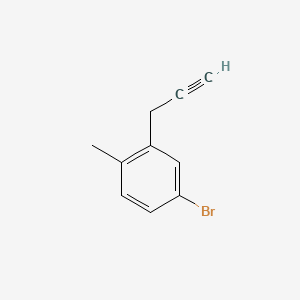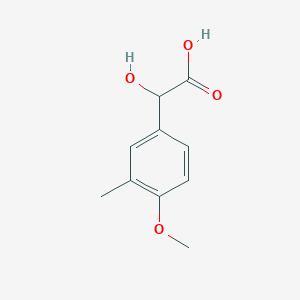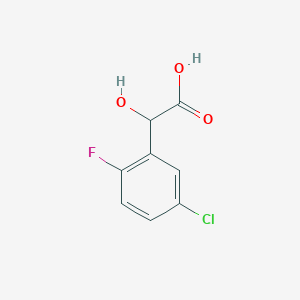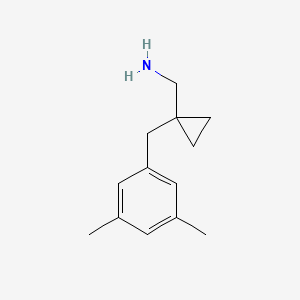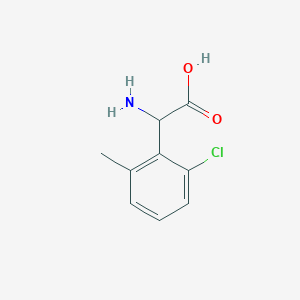
2-Amino-2-(2-chloro-6-methylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(2-chloro-6-methylphenyl)acetic acid is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-6-methylphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methylbenzaldehyde with glycine in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base. This intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Amino-2-(2-chloro-6-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 2-nitro-2-(2-chloro-6-methylphenyl)acetic acid.
Reduction: Formation of 2-amino-2-(2-chloro-6-methylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-2-(2-chloro-6-methylphenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for agrochemicals.
作用機序
The mechanism of action of 2-Amino-2-(2-chloro-6-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Amino-2-(2-chlorophenyl)acetic acid
- 2-Amino-2-(4-chloro-6-methylphenyl)acetic acid
- 2-Amino-2-(2-bromo-6-methylphenyl)acetic acid
Uniqueness
2-Amino-2-(2-chloro-6-methylphenyl)acetic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of both the chlorine and methyl groups can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to similar compounds.
特性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC名 |
2-amino-2-(2-chloro-6-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-5-3-2-4-6(10)7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
InChIキー |
AEHKXFVIGWAPFR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)Cl)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


